molecular formula C15H15N3OS B2762768 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide CAS No. 868978-22-7

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2762768
CAS No.: 868978-22-7
M. Wt: 285.37
InChI Key: DGLFSSRZXBLRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring, which is further functionalized with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions often include elevated temperatures and the use of polar organic solvents to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to optimize the reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or transition metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, polar organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazole or pyridine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific functionalization with a thiophene-2-carboxamide group, which imparts distinct chemical and biological properties. This functionalization can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to other imidazo[1,2-a]pyridine derivatives .

Biological Activity

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound belonging to the class of imidazopyridines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C15H15N3OS
  • Molecular Weight : 285.4 g/mol
  • Solubility : Greater than 42.8 µg/mL

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological macromolecules. Notably, compounds with imidazole and pyridine rings have been shown to exhibit significant enzyme inhibitory properties.

Potential Mechanisms Include:

  • Enzyme Inhibition : This compound may act as an inhibitor for various kinases involved in cancer cell proliferation.
  • Cell Cycle Modulation : It has been observed to affect cell cycle phases, particularly increasing the percentage of cells in the G2/M phase, which is crucial for cancer therapy.

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Inhibition of Tubulin Polymerization : Compounds bearing similar structures have shown significant inhibition of tubulin polymerization, a critical process for cancer cell division. In a fluorescence-based assay, certain derivatives exhibited up to 59% inhibition compared to standard inhibitors like nocodazole .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of imidazopyridine derivatives on various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), HeLa (cervical cancer).
  • IC50 Values :
    • A549 cells showed IC50 values ranging from 0.29 to 1.48 µM for structurally similar compounds.
    • The compound displayed comparable efficacy against normal rat kidney epithelial cells (NRK-52E), indicating a selective effect on cancer cells .

Comparative Analysis with Other Compounds

Compound NameStructure TypeIC50 (µM)Cell Line Tested
NocodazoleStandard1.99A549
Compound AImidazopyridine1.68A549
Compound BImidazopyridine0.29HCT116

Research Findings and Applications

The compound's potential applications extend beyond oncology:

  • Antiviral and Antibacterial Activities : Investigations suggest that similar compounds may possess antiviral and antibacterial properties, warranting further exploration in infectious disease contexts.
  • Material Science : Its unique chemical structure makes it a candidate for developing new materials and industrial chemicals.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11-4-2-8-18-10-12(17-14(11)18)6-7-16-15(19)13-5-3-9-20-13/h2-5,8-10H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLFSSRZXBLRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.